Enhanced Lipophilicity (cLogP) Drives Membrane Permeability
The lipophilicity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, measured by its consensus Log P (cLogP), is 3.47 . This is significantly higher than the non-brominated analog 2-Fluoro-6-(trifluoromethyl)phenol, which has a cLogP of approximately 2.48 (estimated via structural analogy) . This 0.99 log unit increase (approx. 10x greater partition coefficient) translates to improved passive membrane permeability, a critical factor for drug-like molecules targeting intracellular pathways.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.47 |
| Comparator Or Baseline | 2-Fluoro-6-(trifluoromethyl)phenol (cLogP ~2.48) |
| Quantified Difference | +0.99 (approx. 10x higher lipophilicity) |
| Conditions | Calculated consensus Log P from five independent methods |
Why This Matters
Higher cLogP directly correlates with improved passive diffusion across cell membranes, making this compound a more attractive starting point for designing cell-permeable probes or drug candidates.
